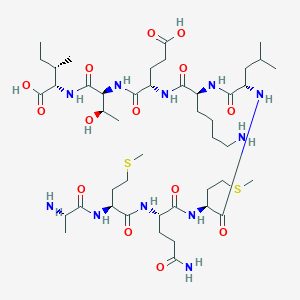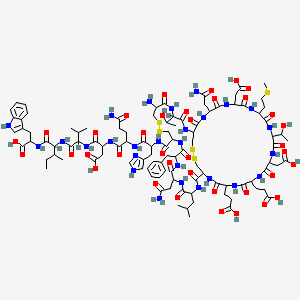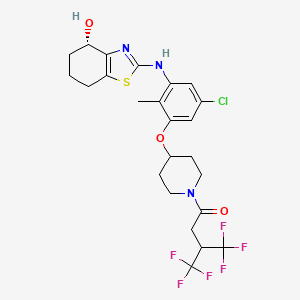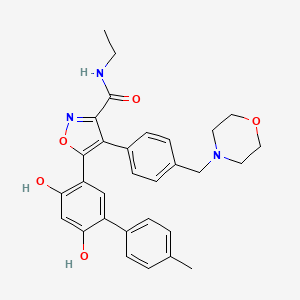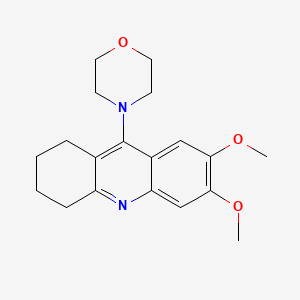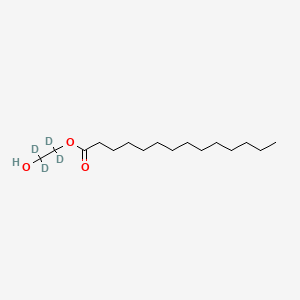
Ethylene Gycol Monomyristate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene Glycol Monomyristate-d4: is a deuterated version of Ethylene Glycol Monomyristate. It is a diagnostic agent that binds to the amide receptors on polymorphonuclear leucocytes and damaged cells. This binding causes an increase in the production of reactive oxygen species and nitrogen compounds, which are cytotoxic . It has applications in the development of anti-inflammatory and anticancer drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene Glycol Monomyristate-d4 can be synthesized by esterification of myristic acid with ethylene glycol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of Ethylene Glycol Monomyristate-d4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene Glycol Monomyristate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethylene Glycol Monomyristate-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Used in the study of cellular processes and interactions due to its ability to bind to specific receptors.
Medicine: Used in the development of anti-inflammatory and anticancer drugs.
Industry: Used in the production of diagnostic agents and other specialized chemicals
Mécanisme D'action
The mechanism of action of Ethylene Glycol Monomyristate-d4 involves its binding to amide receptors on polymorphonuclear leucocytes and damaged cells. This binding leads to an increase in the production of reactive oxygen species and nitrogen compounds, which are cytotoxic. These reactive species can induce cell death in cancer cells and reduce inflammation in affected tissues .
Comparaison Avec Des Composés Similaires
- Ethylene Glycol Monomyristate
- Ethylene Glycol Monotetradecanoate
- Glycol Myristate
- Myristic Acid, 2-Hydroxyethyl Ester
- Tetradecanoic Acid, 2-Hydroxyethyl Ester
Comparison: Ethylene Glycol Monomyristate-d4 is unique due to its deuterium labeling, which makes it useful in stable isotope-labeled studies. This labeling allows for more precise tracking and analysis in various chemical and biological processes compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C16H32O3 |
|---|---|
Poids moléculaire |
276.45 g/mol |
Nom IUPAC |
(1,1,2,2-tetradeuterio-2-hydroxyethyl) tetradecanoate |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3/i14D2,15D2 |
Clé InChI |
ABFWOTZXBYVPIF-QZPARXMSSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


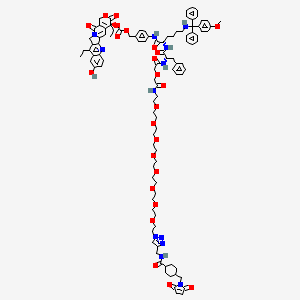
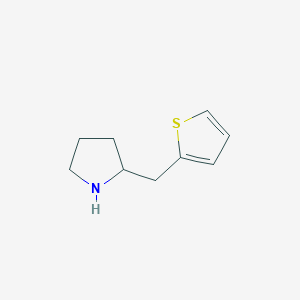
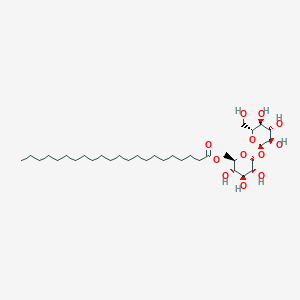
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
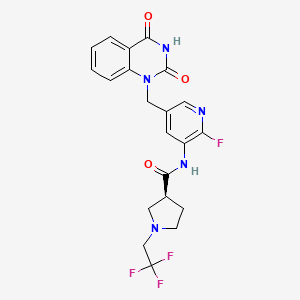
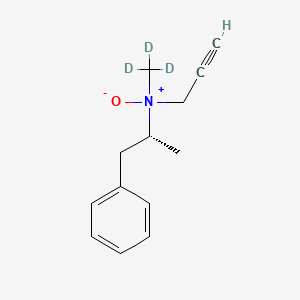
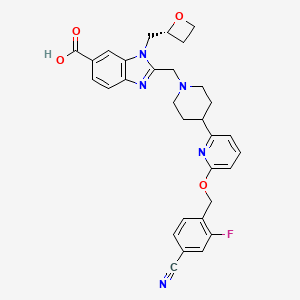
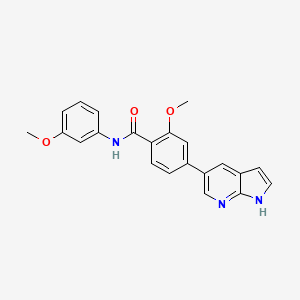
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
